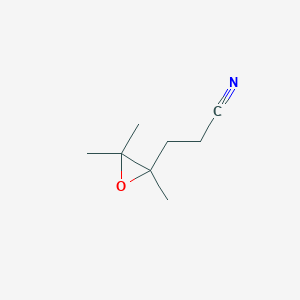
4-Methyl-1-propan-2-ylbenzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-propan-2-ylbenzotriazole, also known as UV-328, is a widely used ultraviolet (UV) absorber in various industrial and consumer products. It is a type of benzotriazole compound that is commonly used in plastics, coatings, and adhesives to prevent degradation caused by UV radiation. The compound has gained attention due to its potential environmental and health risks, as well as its ability to accumulate in the environment.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-propan-2-ylbenzotriazole involves the absorption of UV radiation in the range of 290-400 nm. The compound acts as a photoabsorber, absorbing the energy from the UV radiation and converting it into heat. This prevents the UV radiation from causing damage to the material or product.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 4-Methyl-1-propan-2-ylbenzotriazole. However, some studies have suggested that the compound may have potential endocrine-disrupting effects, as it has been found to bind to estrogen receptors in vitro. Additionally, the compound has been detected in various environmental matrices, including water, sediment, and biota.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methyl-1-propan-2-ylbenzotriazole in lab experiments include its high UV absorption properties, which make it an effective tool for studying the effects of UV radiation on materials and products. However, the compound's potential environmental and health risks should be taken into consideration when using it in lab experiments.
Orientations Futures
1. Further studies are needed to investigate the potential environmental and health risks associated with the use of 4-Methyl-1-propan-2-ylbenzotriazole in various industrial and consumer products.
2. The development of alternative UV absorbers that are less harmful to the environment and human health.
3. Studies on the fate and transport of 4-Methyl-1-propan-2-ylbenzotriazole in the environment to better understand its potential impact on ecosystems.
4. The development of more efficient and cost-effective synthesis methods for 4-Methyl-1-propan-2-ylbenzotriazole.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-propan-2-ylbenzotriazole involves the reaction of 2-aminophenol with isobutyraldehyde in the presence of a catalyst. The resulting intermediate is then cyclized with sodium nitrite and hydrochloric acid to form the final product. The yield of the synthesis process is generally high, and the compound can be obtained in a relatively simple manner.
Applications De Recherche Scientifique
4-Methyl-1-propan-2-ylbenzotriazole has been extensively studied for its UV absorption properties and its potential environmental impact. The compound has been found to be effective in protecting various materials from UV-induced degradation, such as plastics, coatings, and adhesives. It has also been used in the development of sunscreen formulations due to its ability to absorb UV radiation.
Propriétés
Numéro CAS |
169212-84-4 |
|---|---|
Nom du produit |
4-Methyl-1-propan-2-ylbenzotriazole |
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
4-methyl-1-propan-2-ylbenzotriazole |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-9-6-4-5-8(3)10(9)11-12-13/h4-7H,1-3H3 |
Clé InChI |
PSSLWRFBUZZHII-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(N=N2)C(C)C |
SMILES canonique |
CC1=C2C(=CC=C1)N(N=N2)C(C)C |
Synonymes |
1H-Benzotriazole,4-methyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)

